molecular formula C17H12O4 B1584353 Phenyl 1,4-dihydroxy-2-naphthoate CAS No. 54978-55-1

Phenyl 1,4-dihydroxy-2-naphthoate

Cat. No. B1584353
CAS RN: 54978-55-1
M. Wt: 280.27 g/mol
InChI Key: XDUXGEPGVNWEBQ-UHFFFAOYSA-N
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Description

Phenyl 1,4-dihydroxy-2-naphthoate is a chemical compound with the molecular formula C17H12O4 . It has a molecular weight of 280.28 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for Phenyl 1,4-dihydroxy-2-naphthoate is 1S/C17H12O4/c18-15-10-14 (16 (19)13-9-5-4-8-12 (13)15)17 (20)21-11-6-2-1-3-7-11/h1-10,18-19H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Phenyl 1,4-dihydroxy-2-naphthoate is a solid compound . The compound should be stored in a dry room at normal temperature . It appears as a light yellow to yellow to green powder to crystal .

Scientific Research Applications

  • Intermediate in Drug Synthesis The 1-hydroxy-2-naphthoate moiety, which is similar to Phenyl 1,4-dihydroxy-2-naphthoate, has been discovered in natural products such as the cytotoxic compounds 3-hydroxymollugin and 3-methoxymollugin . These compounds have biological and medicinal properties, and hydroxynaphthoates play an important role in drug discovery. They have been used as intermediates for the synthesis of anti-carcinogenic compounds .

  • Biocatalytic Synthesis For example, 1,4-dihydroxy-2-naphthoic acid, which is structurally similar to Phenyl 1,4-dihydroxy-2-naphthoate, is an intermediate in the menaquinone biosynthetic pathway in various microorganisms . It has been reported to stimulate the growth of bifidobacteria and thus to improve conditions in the human intestine . Furthermore, dihydroxynaphthoic acids and their derivatives should find use in numerous industrial applications, including dyes and optical materials .

  • Intermediate in Drug Synthesis The 1-hydroxy-2-naphthoate moiety, which is similar to Phenyl 1,4-dihydroxy-2-naphthoate, has been discovered in natural products such as the cytotoxic compounds 3-hydroxymollugin and 3-methoxymollugin . These compounds have biological and medicinal properties, and hydroxynaphthoates play an important role in drug discovery. They have been used as intermediates for the synthesis of anti-carcinogenic compounds .

  • Biocatalytic Synthesis For example, 1,4-dihydroxy-2-naphthoic acid, which is structurally similar to Phenyl 1,4-dihydroxy-2-naphthoate, is an intermediate in the menaquinone biosynthetic pathway in various microorganisms . It has been reported to stimulate the growth of bifidobacteria and thus to improve conditions in the human intestine . Furthermore, dihydroxynaphthoic acids and their derivatives should find use in numerous industrial applications, including dyes and optical materials .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ensuring adequate ventilation .

properties

IUPAC Name

phenyl 1,4-dihydroxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O4/c18-15-10-14(16(19)13-9-5-4-8-12(13)15)17(20)21-11-6-2-1-3-7-11/h1-10,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUXGEPGVNWEBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074626
Record name 2-Naphthalenecarboxylic acid, 1,4-dihydroxy-, phenyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 1,4-dihydroxy-2-naphthoate

CAS RN

54978-55-1
Record name Phenyl 1,4-dihydroxy-2-naphthalenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54978-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenecarboxylic acid, 1,4-dihydroxy-, phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054978551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenecarboxylic acid, 1,4-dihydroxy-, phenyl ester
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Record name 2-Naphthalenecarboxylic acid, 1,4-dihydroxy-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl 1,4-dihydroxy-2-naphthoate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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